molecular formula C23H31N3O2 B2791439 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea CAS No. 1448058-03-4

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

カタログ番号 B2791439
CAS番号: 1448058-03-4
分子量: 381.52
InChIキー: MGNUDQVVAODULV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) signaling pathways, which are known to play a critical role in the development and progression of cancer and autoimmune diseases. By inhibiting these pathways, 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has been shown to have a high degree of selectivity and potency in inhibiting BTK and ITK, with minimal off-target effects. The compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and favorable tissue distribution. In preclinical studies, 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has been well-tolerated and shown to have a favorable safety profile.

実験室実験の利点と制限

One of the main advantages of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is its high selectivity and potency in inhibiting BTK and ITK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, the compound is still in the early stages of clinical development, and more research is needed to fully understand its efficacy and safety in humans.

将来の方向性

There are several future directions for the development of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, including the evaluation of its efficacy in combination with other cancer therapies, the optimization of dosing regimens, and the exploration of its potential for the treatment of other diseases beyond cancer and autoimmune disorders. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea and to identify potential biomarkers for patient selection and monitoring.

合成法

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with 4-(4-methoxypiperidin-1-yl)aniline to form the intermediate compound, which is then treated with urea to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.

科学的研究の応用

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has been evaluated in various preclinical studies for its efficacy in treating different types of cancers, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

特性

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-23(2,3)17-5-7-18(8-6-17)24-22(27)25-19-9-11-20(12-10-19)26-15-13-21(28-4)14-16-26/h5-12,21H,13-16H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNUDQVVAODULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。